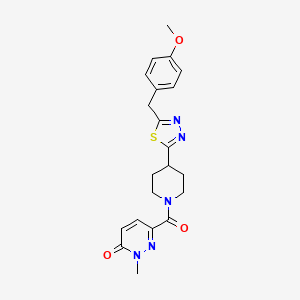

![molecular formula C16H18N4O4 B2951918 2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886900-73-8](/img/structure/B2951918.png)

2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a nitrogen-containing heterocyclic compound . It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring and its substituents . The reactivity can be affected by steric factors and the electronic properties of the substituents .Wissenschaftliche Forschungsanwendungen

Antiviral Research

This compound exhibits a structure that is conducive to antiviral activity. Its pyridopyrimidine core is similar to those found in certain anti-HIV drugs . Researchers can explore its efficacy against various viral enzymes or as a potential inhibitor of viral replication processes.

Anti-inflammatory Agents

The anti-inflammatory properties of related ring systems suggest that this compound could be developed as a novel anti-inflammatory agent . It could be particularly useful in the treatment of chronic inflammatory diseases.

Anthelmintic Applications

Compounds with similar structures have been used in the treatment of parasitic worm infections . This compound could be synthesized and tested for anthelmintic activity, potentially leading to new treatments for helminthiasis.

Neuroprotective Agents

The pyrrolidinyl propyl side chain of the compound is structurally similar to that of nootropic agents, which are known to have neuroprotective effects . This suggests potential applications in protecting neuronal cells against damage or degeneration.

Cholinergic System Modulators

Derivatives of this compound could be used as choline uptake enhancers, which are important in the treatment of cognitive disorders such as Alzheimer’s disease . By enhancing choline uptake, they can potentially improve synaptic transmission and cognitive function.

Antioxidant Properties

The compound’s structure allows for the possibility of antioxidant activity. It could be incorporated into multifunctional antioxidative agents, which are beneficial in reducing oxidative stress and preventing related diseases .

Zukünftige Richtungen

The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring to alter the compound’s physicochemical parameters and biological activity .

Wirkmechanismus

Target of Action

The pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with a variety of biological activities .

Result of Action

It’s worth noting that compounds with a pyrrolidine ring have been associated with a variety of biological activities .

Action Environment

The influence of steric factors on biological activity has been investigated for compounds with a pyrrolidine ring .

Eigenschaften

IUPAC Name |

2-hydroxy-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4/c21-12-6-3-8-19(12)9-4-7-17-14(22)13-15(23)18-11-5-1-2-10-20(11)16(13)24/h1-2,5,10,23H,3-4,6-9H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNGABYZAIKSAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)C2=C(N=C3C=CC=CN3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2951836.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2951840.png)

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2951843.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2951844.png)

![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2951847.png)

![1-benzyl-N~5~-(2,3-dimethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2951849.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2951850.png)

![N-[2-(2-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2951852.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2951854.png)

![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2951855.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2951857.png)

![Benzo[b]thiophene, 4-ethynyl-](/img/structure/B2951858.png)